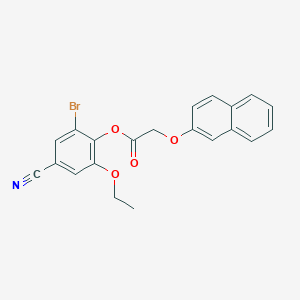![molecular formula C16H21NO3 B7681147 Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate](/img/structure/B7681147.png)
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate, also known as Mecam, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions, including inflammation, pain, and cancer.
Wirkmechanismus
The mechanism of action of Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate involves the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of pro-inflammatory cytokines and prostaglandins. Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate selectively inhibits COX-2, which is upregulated in response to inflammation and pain, while sparing COX-1, which is involved in the production of protective prostaglandins in the stomach and kidneys. This selective inhibition of COX-2 leads to a reduction in inflammation and pain without causing adverse effects on the gastrointestinal and renal systems.
Biochemical and Physiological Effects:
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been shown to exhibit anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also modulates the activity of pain receptors, such as transient receptor potential vanilloid 1 (TRPV1) and acid-sensing ion channel 3 (ASIC3), which are involved in the transmission of pain signals. Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and is relatively inexpensive compared to other anti-inflammatory and analgesic drugs. However, Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has a short half-life and requires frequent dosing, which can be challenging for long-term studies.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate. One potential application is in the treatment of neuropathic pain, which is a chronic condition that affects millions of people worldwide. Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been shown to have promising results in preclinical studies and could be further explored in clinical trials. Another potential application is in the treatment of cancer, where Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate could be used as a combination therapy with other anticancer drugs to enhance their efficacy and reduce their side effects. Finally, Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate could be further optimized for its pharmacokinetics and bioavailability to improve its therapeutic potential.
Synthesemethoden
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate can be synthesized through a multi-step process involving the reaction of 3-amino-4-methylbenzoic acid with 2-cyclopentylacetyl chloride in the presence of a base, followed by esterification with methanol and an acid catalyst. The final product is obtained through purification and crystallization techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been extensively studied for its potential therapeutic applications in various medical conditions, including inflammation, pain, and cancer. It has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of pain receptors. In addition, Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-7-8-13(16(19)20-2)10-14(11)17-15(18)9-12-5-3-4-6-12/h7-8,10,12H,3-6,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWNICLJRIJGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B7681066.png)
![2-Methyl-3-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]quinoxaline](/img/structure/B7681069.png)


![4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7681116.png)
![3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B7681123.png)
![N-[4-(4-ethylpiperazin-1-yl)-3-methylphenyl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide](/img/structure/B7681125.png)

![N-[4-[5-(acetamidomethyl)furan-2-yl]-1,3-thiazol-2-yl]-2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7681132.png)
![methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)
![1-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7681144.png)

![2-[(4-fluorophenoxy)methyl]-N-(2-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7681158.png)
![3-Ethyl-5-[[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7681159.png)